2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The structure features a benzyl group at position 6, a methyl group at position 2, and a mesitylacetamide moiety linked to the pyrimidine core. The 5,7-dioxo groups contribute to hydrogen-bonding interactions, a critical feature for binding to enzymes like sirtuins or kinases .
Synthetic routes for related pyrazolo-pyrimidines often involve cyclization of substituted pyrimidinones or chlorination of precursor diazinones (e.g., using phosphorus oxychloride or thionyl chloride) .
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-15-10-16(2)21(17(3)11-15)25-20(30)14-28-19-13-27(4)26-22(19)23(31)29(24(28)32)12-18-8-6-5-7-9-18/h5-11,13H,12,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIBJFWAQDIDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, pyrazolopyrimidine precursors, and mesityl reagents. Key steps in the synthesis may involve:
Formation of the Pyrazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides or similar reagents.
Attachment of the Mesityl Group: Mesitylation can be performed using mesityl chloride or related compounds.
Formation of the Acetamide Moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s mesityl group increases lipophilicity (XlogP ~2.6) compared to the fluorobenzyl/bromophenyl analogue (XlogP 2.6), but less than the thiazolo-pyrimidine derivative (XlogP ~3.5) .
- Bulky substituents (e.g., mesityl) may improve metabolic stability but reduce solubility, as seen in the high TPSA (87.5 Ų) shared across pyrazolo-pyrimidines .
Hydrogen-Bonding Capacity: The 5,7-dioxo groups in pyrazolo-pyrimidines enable hydrogen-bonding interactions, similar to the 3,5-dioxo groups in thiazolo-pyrimidines . The mesitylacetamide’s amide group adds a hydrogen-bond donor/acceptor pair, critical for target engagement in enzyme inhibition .
Synthetic Complexity :
- Pyrazolo-pyrimidines generally require multi-step synthesis, including cyclization and functionalization, as seen in the chlorination of 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one .
- Thiazolo-pyrimidines (e.g., compound 11a ) are synthesized via condensation with chloroacetic acid, a less complex route than pyrazolo-pyrimidine protocols.
Physicochemical and Pharmacokinetic Trends
Biological Activity
The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide is a complex organic molecule belonging to the pyrazolo[4,3-d]pyrimidine class. Its unique structural features suggest potential biological activities that merit investigation. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.5 g/mol. The presence of multiple functional groups within its structure may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 447.5 g/mol |
| Structural Features | Pyrazolo[4,3-d]pyrimidine core with benzyl and mesitylacetamide substituents |
Biological Activity Overview
Research on compounds similar to This compound has indicated various biological activities, including:
- Antitumor Activity : Compounds in the pyrazolo[4,3-d]pyrimidine class have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, related compounds have demonstrated significant inhibitory effects on CDK2 and CDK9 with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens. The presence of specific substituents can enhance this activity .
- Neuroprotective Effects : Structural analogs have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo compounds, providing insights into their mechanisms:
- Inhibition of CDKs : A study reported that certain pyrazolo derivatives inhibited CDK activity effectively, leading to reduced cell proliferation in cancer cell lines such as HeLa and HCT116 . The mechanism often involves binding to the ATP pocket of CDKs, preventing substrate phosphorylation.
- Antimicrobial Testing : In vitro assays demonstrated that compounds structurally similar to our target compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Interaction Studies
Understanding how This compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : Used to predict the binding affinity and orientation of the compound within target proteins.
- Spectroscopy Techniques : NMR and mass spectrometry help in characterizing interactions with nucleic acids and proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
